Halauxifen-methyl

Beschreibung

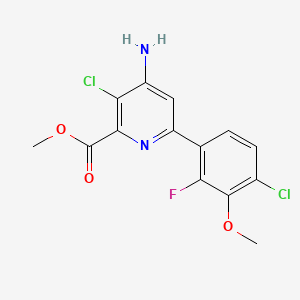

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2FN2O3/c1-21-13-7(15)4-3-6(11(13)17)9-5-8(18)10(16)12(19-9)14(20)22-2/h3-5H,1-2H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHKOPYYWOHESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2)N)Cl)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241446 | |

| Record name | Halauxifen-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943831-98-9 | |

| Record name | Halauxifen-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943831989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halauxifen-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALAUXIFEN-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81N578K123 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Halauxifen-Methyl: A Technical Guide to its Chemical Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Halauxifen-methyl is a post-emergent proherbicide used to control a wide spectrum of broadleaf weeds, particularly in cereal crops like wheat and barley, as well as in oilseed rape.[1][2][3] It is the first member of the arylpicolinates, a chemical class of synthetic auxin herbicides.[4] Marketed under trade names such as Arylex™ active, it provides effective control at low application rates and is noted for its utility against weeds that have developed resistance to other herbicide classes, such as glyphosate.[1][5][6][7] As a proherbicide, this compound is converted within the target plant into its active form, halauxifen acid, to exert its herbicidal effects.[1][2]

Chemical Identity and Structure

This compound is chemically identified as the methyl ester of halauxifen.[1] Its systematic name and key identifiers are crucial for regulatory and research purposes.

-

IUPAC Name: methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate[1]

-

CAS Name: methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylate

-

CAS Registry Number: 943831-98-9[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound influence its environmental fate, biological activity, and formulation requirements.

| Property | Value | Reference(s) |

| Physical State | White to off-white powder/solid | [2][11] |

| Odor | Mild | [8] |

| Melting Point | 145.5°C | [8] |

| Boiling Point | Decomposes before boiling | [8] |

| Relative Density | 1.506 - 1.542 g/cm³ at 20-20.5°C | [8] |

| Vapor Pressure | 5.9 x 10⁻⁹ Pa at 20°C; 1.5 x 10⁻⁸ Pa at 25°C | [11] |

| Henry's Law Constant | 1.22 x 10⁻⁶ Pa m³/mol (at pH 7) | [8] |

| Dissociation Constant (pKa) | 2.84 | [8] |

| Water Solubility (20°C) | pH 5: 1.66 mg/L; pH 7: 1.67 mg/L; pH 9: 1.69 mg/L | [8] |

| Organic Solvent Solubility (g/L at 20°C) | Acetone: >250; Ethyl Acetate: 114-129; 1,2-Dichloroethane: 54.3-65.9; Methanol: 31.7-38.1; n-Octanol: 8.9-9.8; Xylene: 9.13; n-Heptane: 0.0361 | [8] |

Mode of Action and Herbicidal Activity

This compound is classified as a synthetic auxin herbicide (WSSA Group 4 / HRAC Group O).[4][5] Its mode of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal plant growth processes.

-

Absorption and Translocation: The herbicide is rapidly absorbed by the leaves and roots of susceptible plants. It is mobile within the plant, moving systemically through both the xylem and phloem to accumulate in meristematic tissues, where active cell division occurs.[12]

-

Metabolic Activation: Inside the plant, the methyl ester group is cleaved, converting the proherbicide this compound into its biologically active form, halauxifen acid.[11][13]

-

Receptor Binding: Halauxifen acid binds to auxin receptors, particularly the F-box protein AFB5, which is part of the SCF-TIR1/AFB E3 ubiquitin ligase complex.[12]

-

Hormonal Disruption: This binding causes a persistent over-stimulation of auxin-regulated genes.[4] This leads to an overproduction of ethylene and abscisic acid (ABA) by inducing the expression of key biosynthetic genes like ACS (1-aminocyclopropane-1-carboxylate synthase) and NCED (9-cis-epoxycarotenoid dioxygenase).[12]

-

Physiological Effects: The resulting hormonal imbalance disrupts cellular processes, leading to uncontrolled and disorganized growth.[5][14] Symptoms in susceptible weeds include epinasty (twisting of stems and leaves), tissue swelling, stunted growth, necrosis, and ultimately, plant death.[12][14]

Caption: Signaling pathway of this compound in plants.

Synthesis Overview

The commercial synthesis of this compound is proprietary. However, literature and patents describe several viable routes. A common strategy involves a cross-coupling reaction to form the central biaryl structure.

-

Starting Materials: One reported route begins with 2-chloro-6-fluoroanisole.[7][11][13]

-

Intermediate Formation: This starting material undergoes metallation and borylation to create a boronic acid intermediate.[7][11][13]

-

Suzuki Coupling: The boronic acid intermediate is then coupled with a substituted pyridine derivative (e.g., methyl 4-amino-3,6-dichloropyridine-2-carboxylate) via a Suzuki cross-coupling reaction.[7][11][13] This key step forms the biaryl bond.

-

Final Steps: Subsequent deprotection or modification steps yield the final this compound molecule.[11][13]

An alternative approach starts with 3,4,5,6-tetrachloropicolinonitrile and employs a Halex (halogen exchange) reaction with cesium fluoride as a key step to introduce fluorine atoms onto the pyridine ring before subsequent coupling and functional group manipulations.[15]

Caption: Simplified Suzuki coupling synthesis workflow.

Environmental Fate

This compound undergoes rapid degradation in the environment, which allows for flexibility in crop rotation.[4][8]

| Compartment | Degradation Pathway & Rate (DT₅₀ / Half-life) | Reference(s) |

| Soil | Aerobic Degradation: Rapidly degrades to halauxifen-acid. DT₅₀ for this compound is ~1.5 days; DT₅₀ for halauxifen-acid is ~14 days.[8] Field dissipation half-life for the parent compound is ~15-17 days.[8] | [8] |

| Water | Photodegradation: Rapid degradation in the presence of sunlight is a key pathway; half-life is less than 10 minutes.[5] Hydrolysis: Stable at pH 5, but hydrolysis occurs under neutral and alkaline conditions.[5][8] | [5][8] |

| Mobility | Adsorption: this compound is strongly adsorbed to soil (Koc ≈ 1418 mL/g). Its primary degradate, halauxifen-acid, is more mobile (Koc ≈ 179 mL/g).[8] However, field studies show limited movement of both compounds.[4][8] | [4][8] |

| Volatility | The potential for volatilization is extremely low due to its low vapor pressure and Henry's Law constant.[8] | [8] |

Toxicological Summary

Toxicological assessments indicate that this compound has low acute toxicity. In mammals, it is rapidly hydrolyzed to halauxifen acid.[3] Systemic exposure is primarily to the acid metabolite, except for the liver, which is exposed to the parent compound pre-systemically.[3]

-

Acute Toxicity: Low acute oral and dermal toxicity in laboratory animals. It is non-irritating to the skin and eyes and is not a skin sensitizer.

-

Carcinogenicity: Classified as "not likely to be carcinogenic to humans".[5]

-

Target Organs: Studies identified the liver as the target organ for this compound and the kidney for its acid metabolite.[3]

-

Ecotoxicology: Poses a risk to non-target terrestrial and aquatic plants.[4] It exhibits moderate toxicity to fish and aquatic invertebrates and moderate-to-high toxicity to algae.[8]

Experimental Protocols

The data presented in this guide are derived from a comprehensive set of studies conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the Environmental Protection Agency (EPA). While detailed, step-by-step experimental protocols are proprietary to the manufacturers and regulatory bodies, the objectives and methodologies of these studies can be summarized as follows:

-

Physicochemical Properties: Standardized OECD Test Guidelines were used to determine properties like melting point (OECD 102), water solubility (OECD 105), vapor pressure (OECD 104), and the octanol-water partition coefficient (OECD 117).

-

Mode of Action Studies: Research to elucidate the mode of action involved treating susceptible plant species (e.g., Galium aparine) with this compound.[12] Methodologies included quantifying endogenous plant hormones (IAA, ABA) and ethylene precursors (ACC) using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Gene expression analysis for key biosynthetic enzymes (e.g., ACS, NCED) was performed using quantitative real-time PCR (qRT-PCR).[12]

-

Environmental Fate Analysis:

-

Degradation in Soil: Laboratory incubation studies (e.g., OECD 307) were conducted under controlled aerobic and anaerobic conditions to measure the rate of degradation and identify major metabolites, determining the DT₅₀ (time to 50% dissipation).[8]

-

Field Dissipation: Field studies at multiple sites were performed to measure the persistence and mobility of the herbicide under real-world agricultural conditions.[8]

-

Photodegradation in Water: Aqueous solutions of this compound were exposed to artificial sunlight sources (e.g., OECD 316) to determine its photolytic half-life.[5]

-

Hydrolysis: The rate of hydrolysis as a function of pH was determined according to OECD Guideline 111.

-

-

Toxicology Assessment: A battery of in vivo and in vitro tests was conducted following regulatory guidelines. These included acute toxicity studies (oral, dermal, inhalation; OECD 420/423, 402, 403), genotoxicity assays (e.g., Ames test, in vitro chromosome aberration), and long-term studies on reproductive and developmental toxicity.

References

- 1. This compound | C14H11Cl2FN2O3 | CID 16656802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 943831-98-9 [chemicalbook.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. canada.ca [canada.ca]

- 5. mda.state.mn.us [mda.state.mn.us]

- 6. "Efficacy of this compound for Management of Glyphosate-Resistant W" by Marcelo Zimmer [docs.lib.purdue.edu]

- 7. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]

- 8. corteva.com [corteva.com]

- 9. This compound | CAS 943831-98-9 | LGC Standards [lgcstandards.com]

- 10. achemtek.com [achemtek.com]

- 11. This compound (Ref: DE-729) [sitem.herts.ac.uk]

- 12. Mode of Action of a Novel Synthetic Auxin Herbicide this compound [mdpi.com]

- 13. Halauxifen (Ref: X11393729) [sitem.herts.ac.uk]

- 14. chemicalwarehouse.com [chemicalwarehouse.com]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

An In-Depth Technical Guide to the Core Mechanism of Action of Halauxifen-Methyl

For Researchers, Scientists, and Drug Development Professionals

Halauxifen-methyl is a synthetic auxin herbicide belonging to the novel arylpicolinate chemical class.[1] It is prized for its high efficacy at low use rates and its unique molecular interactions, which make it a valuable tool for managing herbicide-resistant broadleaf weeds.[2][3] This guide provides a detailed examination of its core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Signaling Pathway: Hijacking the Auxin Response

The primary mode of action of this compound is to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a persistent and overwhelming auxin response that disrupts normal plant growth, ultimately causing plant death.[4][5] The herbicidal activity is initiated by its interaction with the auxin signaling pathway, a core process governing nearly every aspect of plant growth and development.[6]

Key Steps in the Signaling Cascade:

-

Perception and Receptor Binding: this compound, like endogenous auxin, is perceived by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of co-receptor proteins.[4] Studies have shown that arylpicolinates, including this compound, exhibit a distinct binding preference, showing high affinity for the AFB5 co-receptor.[7][8]

-

Formation of a Ternary Complex: The binding of this compound to a TIR1/AFB receptor acts as a "molecular glue," stabilizing the interaction between the receptor and an Aux/IAA transcriptional repressor protein.[9] This forms a stable ternary complex: SCF-TIR1/AFB–this compound–Aux/IAA.[4]

-

Ubiquitination of Aux/IAA Repressors: The formation of this complex allows the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase, of which TIR1/AFB is a component, to attach multiple ubiquitin molecules to the Aux/IAA repressor.[4][10]

-

Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted proteins.[10][11]

-

Derepression of ARFs and Gene Expression: The degradation of Aux/IAA proteins removes the repression from Auxin Response Factors (ARFs), which are transcription factors.[9] Freed ARFs then bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, leading to a massive and uncontrolled transcription of these genes.[12]

-

Hormonal Cascade and Phytotoxicity: The overexpression of auxin-responsive genes triggers a downstream hormonal cascade. This includes the rapid upregulation of genes encoding ACC synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED) .[7][13] This leads to the overproduction of ethylene and abscisic acid (ABA), respectively.[7] The excessive levels of these hormones induce classic herbicide injury symptoms such as epinasty (twisting stems and leaves), stunting, senescence, and ultimately, plant death.[2][5][7]

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. mda.state.mn.us [mda.state.mn.us]

- 3. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration [warwick.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. chemicalwarehouse.com [chemicalwarehouse.com]

- 6. Identification of chromosomes in Triticum aestivum possessing genes that confer tolerance to the synthetic auxin herbicide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mode of Action of a Novel Synthetic Auxin Herbicide this compound [mdpi.com]

- 8. corteva.com [corteva.com]

- 9. scielo.br [scielo.br]

- 10. Intrinsic and extrinsic regulators of Aux/IAA protein degradation dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

The Synthesis of Halauxifen-methyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halauxifen-methyl, a potent synthetic auxin herbicide, is a key active ingredient in modern agricultural products for the control of broadleaf weeds. Its complex molecular structure, featuring a substituted pyridine ring linked to a fluorinated phenyl group, necessitates a sophisticated multi-step synthesis. This technical guide provides a detailed overview of the primary synthetic pathways to this compound, focusing on the widely utilized Suzuki cross-coupling strategy. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic process to aid researchers and chemical development professionals in understanding and potentially optimizing its production.

Core Synthetic Strategy: Suzuki Cross-Coupling

The most prevalent and industrially favored route to this compound hinges on a palladium-catalyzed Suzuki cross-coupling reaction. This approach constructs the critical biaryl bond between the pyridine and phenyl moieties. The synthesis can be broadly divided into three key stages:

-

Preparation of the Boronic Acid Intermediate: Synthesis of the key boronic acid derivative from a substituted anisole.

-

Suzuki Cross-Coupling Reaction: The palladium-catalyzed coupling of the boronic acid with a functionalized pyridine derivative.

-

Deprotection: Removal of a protecting group to yield the final this compound product.

An alternative pathway involving a Halex reaction on a tetrachloropicolinonitrile starting material also exists and will be briefly discussed.

Detailed Synthetic Pathway via Suzuki Cross-Coupling

This section provides a step-by-step guide for the synthesis of this compound, including detailed experimental protocols for each key transformation.

Stage 1: Synthesis of (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid

The synthesis begins with the formation of a boronic acid intermediate from 2-chloro-6-fluoroanisole. This is achieved through a metallation reaction followed by borylation.[1]

Experimental Protocol:

-

Metallation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-chloro-6-fluoroanisole in a suitable anhydrous solvent such as tetrahydrofuran (THF). Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add a solution of a strong organolithium base, such as n-butyllithium (n-BuLi), dropwise to the cooled solution. The reaction is highly exothermic and should be carefully controlled. Stir the mixture at this temperature for a specified period, typically 1-2 hours, to ensure complete metallation.

-

Borylation: To the resulting organolithium species, add a trialkyl borate, such as trimethyl borate (B(OMe)₃), dropwise while maintaining the low temperature. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Isolation: Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid. The product can be further purified by recrystallization or column chromatography.

Stage 2: Suzuki Cross-Coupling Reaction

The synthesized boronic acid is then coupled with a protected aminopyridine derivative, methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate, using a palladium catalyst.[2]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, a palladium catalyst (e.g., palladium acetate or tetrakis(triphenylphosphine)palladium(0)), and a suitable ligand such as triphenylphosphine.

-

Add a solvent system, for which methyl isobutyl ketone (MIBK) has been reported as effective.[2] An aqueous solution of a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is then added.

-

Reaction Conditions: Heat the biphasic mixture to a temperature ranging from 80 to 100 °C and stir vigorously for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude protected product, methyl 4-(acetylamino)-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. Purification can be achieved through column chromatography.

Stage 3: Deacetylation to this compound

The final step involves the removal of the acetyl protecting group from the amino functionality on the pyridine ring to yield this compound.

Experimental Protocol:

-

Reaction Setup: Dissolve the crude product from the previous step in a mixture of methanol and a co-solvent such as methyl isobutyl ketone (MIBK).[2]

-

Deprotection: Add a strong acid, such as anhydrous hydrogen chloride (HCl) in methanol or concentrated sulfuric acid, to the solution. Heat the mixture to reflux (around 60-70 °C) and monitor the reaction progress until the deacetylation is complete.[3]

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a base, such as aqueous ammonia, which will precipitate the product.[3]

-

Purification: Collect the solid product by filtration, wash it thoroughly with water, and dry it under vacuum to obtain this compound.[3] Further purification can be performed by recrystallization to achieve high purity.

Quantitative Data Summary

The following tables summarize key quantitative data reported for the synthesis of this compound and its intermediates.

| Reaction Step | Starting Materials | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Esterification of 4-amino-3,6-dichloropyridine-2-carboxylic acid | 4-amino-3,6-dichloropyridine-2-carboxylic acid, Methanol | Thionyl chloride | Methanol | 60 | 7 | 93.26 | [3] |

| Esterification of 4-amino-3,6-dichloropyridine-2-carboxylic acid | 4-amino-3,6-dichloropyridine-2-carboxylic acid, Methanol | Concentrated H₂SO₄ | Methanol | 60 | 7 | 89.14 | [3] |

| Suzuki Coupling & Deprotection (Overall) | (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid, Methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate | Pd catalyst, Base, Acid | MIBK, Methanol | - | - | 90 (for last two steps) | [4] |

Alternative Synthetic Route: The Halex Reaction

An alternative synthesis of this compound starts from 3,4,5,6-tetrachloropicolinonitrile. This route involves a series of reactions including a key Halex (halogen exchange) reaction.

The general steps in this pathway are:

-

Fluorination (Halex Reaction): Treatment of 3,4,5,6-tetrachloropicolinonitrile with a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. This selectively replaces chlorine atoms with fluorine.

-

Amination: Introduction of the amino group onto the pyridine ring.

-

Hydrolysis and Esterification: Conversion of the nitrile group to a methyl ester.

-

Coupling: A final coupling step to introduce the substituted phenyl ring.

This route avoids the preparation of a boronic acid intermediate but may require more stringent control of reaction conditions to achieve the desired regioselectivity in the fluorination and amination steps.

Visualizing the Synthesis of this compound

The following diagrams, generated using the DOT language, illustrate the key chemical transformations in the synthesis of this compound.

Caption: The Suzuki cross-coupling pathway for the synthesis of this compound.

Conclusion

The synthesis of this compound is a multi-step process that is most efficiently achieved through a Suzuki cross-coupling reaction. This technical guide has outlined the key stages of this synthesis, providing detailed experimental protocols and quantitative data to support further research and development. The provided visualizations offer a clear overview of the chemical transformations involved. A thorough understanding of these synthetic routes is crucial for the efficient and scalable production of this important herbicide. Further optimization of catalyst systems, reaction conditions, and purification methods may lead to even more economical and environmentally benign manufacturing processes.

References

- 1. This compound (Ref: DE-729) [sitem.herts.ac.uk]

- 2. US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]

Halauxifen-Methyl: A Technical Guide for Researchers

Introduction

Halauxifen-methyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical class. It is registered for the post-emergent control of a wide range of annual broadleaf weeds in various cereal crops, including wheat, barley, and triticale.[1] As a member of the HRAC Group O herbicides, its mode of action involves mimicking the natural plant hormone auxin, leading to the disruption of normal plant growth processes in susceptible species.[1] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, physicochemical properties, herbicidal efficacy, environmental fate, and relevant experimental protocols.

Physicochemical Properties

This compound is the methyl ester of halauxifen. Key physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate |

| CAS Number | 943831-98-9 |

| Molecular Formula | C₁₄H₁₁Cl₂FN₂O₃ |

| Molecular Weight | 345.17 g/mol |

| Physical State | White to off-white powder |

| Melting Point | 145.5 °C |

| Vapor Pressure | 5.9 x 10⁻⁹ Pa at 20°C |

| Solubility in Water (20°C) | 1.67 mg/L at pH 7 |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.76 at pH 7 |

Mechanism of Action

This compound is a pro-herbicide that is rapidly absorbed by the leaves and roots of plants and is converted to its biologically active form, halauxifen-acid.[2] This active metabolite mimics the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of physiological and molecular events that ultimately result in the death of susceptible plants.

Binding to Auxin Receptors

The primary target of halauxifen-acid is the TIR1/AFB family of auxin co-receptors. Specifically, halauxifen-acid exhibits a high binding affinity for the F-box protein AFB5. This binding is preferential, with studies indicating a stronger interaction with AFB5 compared to other members of the TIR1/AFB family. The formation of the AFB5-halauxifen-acid complex is a critical initiating step in the herbicidal mode of action.

Downstream Signaling Cascade

The binding of halauxifen-acid to AFB5 promotes the interaction between AFB5 and Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

The subsequent overstimulation of auxin-responsive genes leads to a disruption of cellular homeostasis, including:

-

Disruption of IAA Homeostasis: Treatment with this compound has been shown to cause an increase in the endogenous levels of IAA.

-

Overproduction of Ethylene and Abscisic Acid (ABA): this compound induces the overexpression of key enzymes in the ethylene and ABA biosynthetic pathways, such as 1-aminocyclopropane-1-carboxylate synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED). This leads to the accumulation of ethylene and ABA, which contribute to senescence and cell death.[1]

Quantitative Data

Herbicidal Efficacy

The efficacy of this compound varies depending on the weed species, growth stage, and environmental conditions. The following table summarizes the reported control of various broadleaf weeds.

| Weed Species | Common Name | Control (%) | Application Rate (g ae/ha) | Days After Treatment (DAT) |

| Conyza canadensis | Horseweed (glyphosate-resistant) | 90 | 5 | 35 |

| Ambrosia artemisiifolia | Common Ragweed | 93 | 5 | 35 |

| Ambrosia trifida | Giant Ragweed | 73 (alone), 86-98 (in mixtures) | 5 | 21 |

| Amaranthus retroflexus | Redroot Pigweed | 62 (alone), 89-98 (in mixtures) | 5 | 21 |

| Galium aparine | Cleavers | - | - | - |

| Stellaria media | Chickweed | - | - | - |

| Lamium purpureum | Purple Deadnettle | 99 | 5 | - |

| Lamium amplexicaule | Henbit | 90 | 5 | - |

Note: Efficacy can be influenced by tank-mixing with other herbicides.

Toxicological Data

This compound exhibits low acute toxicity to mammals.

| Endpoint | Species | Value |

| Acute Oral LD₅₀ | Rat | > 5000 mg/kg |

| Acute Dermal LD₅₀ | Rat | > 5000 mg/kg |

| Acute Inhalation LC₅₀ | Rat | > 5.25 mg/L |

| Skin Irritation | Rabbit | Non-irritating |

| Eye Irritation | Rabbit | Minimally irritating |

| Skin Sensitization | Guinea Pig | Not a sensitizer |

Environmental Fate

This compound degrades relatively quickly in the environment, primarily through microbial degradation. Its primary metabolite, halauxifen-acid, is more persistent.

| Parameter | This compound | Halauxifen-acid |

| Soil Aerobic Half-life (DT₅₀) | 1.1 - 5.3 days | 2 - 42 days |

| Soil Anaerobic Half-life (DT₅₀) | 0.94 - 7.1 days | 15 - 107 days |

| Aquatic Aerobic Half-life (DT₅₀) | 1 - 5 days | 3 - 12 days |

| Soil Adsorption Coefficient (Koc) | 88 mL/g | 28 - 423 mL/g |

Experimental Protocols

Chemical Synthesis

A common synthetic route to this compound involves a Suzuki cross-coupling reaction to form the biaryl core. The general steps are as follows:

-

Borylation of 2-chloro-6-fluoroanisole: Metallation of 2-chloro-6-fluoroanisole followed by reaction with a boron source to yield the corresponding boronic acid.

-

Suzuki Coupling: Reaction of the boronic acid with a substituted aminopyridine derivative under palladium catalysis to form the biaryl linkage.

-

Deprotection and Esterification: Removal of any protecting groups and subsequent esterification to yield this compound.

Root Growth Inhibition Bioassay

This bioassay is used to determine the herbicidal activity of synthetic auxins on susceptible plant species.

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with water or a nutrient solution to obtain a range of test concentrations.

-

Plant Material: Germinate seeds of a susceptible indicator species (e.g., Arabidopsis thaliana, cress) on moist filter paper in petri dishes.

-

Treatment Application: Transfer uniformly sized seedlings to new petri dishes containing filter paper moistened with the respective test solutions. Include a solvent-only control.

-

Incubation: Place the petri dishes in a controlled environment growth chamber with a defined light/dark cycle and temperature.

-

Data Collection: After a specified period (e.g., 7-14 days), measure the primary root length of the seedlings.

-

Analysis: Calculate the percent root growth inhibition for each concentration relative to the control. Dose-response curves can be generated to determine the GR₅₀ (concentration causing 50% growth reduction).

Analysis of Ethylene and ABA

The following provides a general overview of the methods used to quantify ethylene and ABA in plant tissues following this compound treatment.

-

Ethylene Measurement:

-

Excise plant tissue and place it in a sealed vial.

-

Incubate for a defined period to allow for ethylene accumulation in the headspace.

-

Withdraw a sample of the headspace gas using a gas-tight syringe.

-

Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) for quantification.

-

-

ABA Measurement:

-

Homogenize plant tissue in a suitable extraction solvent (e.g., 80% methanol).

-

Centrifuge the homogenate and collect the supernatant.

-

Purify and concentrate the extract using solid-phase extraction (SPE).

-

Analyze the purified extract using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for quantification of ABA.

-

Metabolic Pathway

In plants, this compound is rapidly metabolized. The primary metabolic pathway involves the following steps:

-

De-esterification: The methyl ester group is cleaved to form the active herbicidal compound, halauxifen-acid.

-

O-demethylation: The methoxy group on the phenyl ring is removed.

-

Conjugation: The resulting molecule is conjugated with glucose to form a non-toxic metabolite.

References

The Environmental Fate and Degradation of Halauxifen-methyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halauxifen-methyl is a synthetic auxin herbicide belonging to the arylpicolinate class of chemicals. It is utilized for the post-emergence control of broadleaf weeds in various cereal crops.[1] Understanding the environmental fate and degradation of this compound is critical for assessing its potential ecological impact and ensuring its safe and effective use. This technical guide provides an in-depth overview of the core principles governing the environmental transformation of this compound, including its degradation pathways, the influence of environmental factors, and the methodologies used to assess its persistence.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in the environment.

| Property | Value | Reference |

| IUPAC Name | methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate | [2] |

| CAS Number | 943831-98-9 | [3] |

| Molecular Formula | C₁₄H₁₁Cl₂FN₂O₃ | [2] |

| Molecular Weight | 345.17 g/mol | [2] |

| Vapor Pressure | 1.1 x 10⁻¹⁰ mmHg (25°C) | [1] |

| Henry's Law Constant | 1.2 x 10⁻¹¹ atm m³/mol | [1] |

| Water Solubility | 3070 mg/L (20°C, pH 7) for Halauxifen-acid | |

| Log Kow (Octanol-Water Partition Coefficient) | 3.76 (for methyl variant) |

Environmental Degradation Pathways

This compound undergoes degradation in the environment through a combination of biotic and abiotic processes. The primary degradation product is its corresponding acid form, Halauxifen-acid (also known as XDE-729 acid), which is formed through the hydrolysis of the methyl ester.[4] This initial transformation is rapid and is a key step in the overall degradation cascade.

Further degradation of Halauxifen-acid and other minor metabolites occurs through microbial action in soil and water, as well as through photolysis. The ultimate fate of the molecule involves mineralization to carbon dioxide and the formation of non-extractable residues.

A simplified degradation pathway is illustrated below:

Abiotic Degradation

Hydrolysis

Hydrolysis is a significant abiotic degradation process for this compound, leading to the formation of Halauxifen-acid. The rate of hydrolysis is pH-dependent.

| pH | Half-life (DT₅₀) at 25°C | Reference |

| 4 | 80.9 days | [5] |

| 7 | 155 days | [1] |

| 9 | 3.04 days | [5] |

Photolysis

Photodegradation in water can be a rapid route of dissipation for this compound.

| Medium | Half-life (DT₅₀) | Reference |

| pH 7 Buffer (irradiated) | < 10 minutes | [1] |

| Natural Water (irradiated) | < 10 minutes | [1] |

| pH 7 Buffer (dark control) | 158 days | [5] |

| Natural Water (dark control) | 7.4 days | [5] |

Biotic Degradation

Soil Degradation

In soil, this compound is primarily degraded by microorganisms. The rate of degradation is influenced by soil type, temperature, and moisture content.

Aerobic Soil Metabolism

| Soil Type | Half-life (DT₅₀) of this compound | Half-life (DT₅₀) of Halauxifen-acid | Reference |

| Various | 1.1 - 5.3 days | 2 - 42 days | [1] |

Anaerobic Soil Metabolism

| Soil Type | Half-life (DT₅₀) of this compound | Half-life (DT₅₀) of Halauxifen-acid | Reference |

| Various | 0.94 - 7.1 days | 15 - 107 days | [1] |

Aquatic Sediment Degradation

In aquatic environments, degradation occurs in both the water column and the sediment.

Aerobic Aquatic Metabolism (Water-Sediment System)

| System | Half-life (DT₅₀) of this compound | Half-life (DT₅₀) of Halauxifen-acid | Reference |

| Total System | 1 - 5 days | 3 - 12 days | [1] |

Anaerobic Aquatic Metabolism (Water-Sediment System)

| System | Half-life (DT₅₀) of this compound | Half-life (DT₅₀) of Halauxifen-acid | Reference |

| Total System | 0.5 - 5.8 days | ~4 days | [1] |

Mobility in Soil

The mobility of this compound and its primary metabolite, Halauxifen-acid, in soil is a key factor in determining their potential to leach into groundwater. The soil organic carbon-water partitioning coefficient (Koc) is a measure of this mobility.

| Compound | Koc (mL/g) | Mobility Classification | Reference |

| This compound | 88 | High | [1] |

| Halauxifen-acid (XDE-729 acid) | 28 - 423 | High to Moderate | [1] |

Despite the potential for mobility indicated by the Koc values, field studies have shown that the majority of this compound and its transformation products remain in the top 30 cm of the soil.[4]

Major Metabolites

Several metabolites of this compound have been identified in environmental fate studies.

| Metabolite Name/Code | Chemical Name |

| Halauxifen-acid (XDE-729 acid) | 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid |

| X11406790 | methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-hydroxyphenyl)pyridine-2-carboxylate |

| X11449757 | 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-hydroxyphenyl)pyridine-2-carboxylic acid |

Experimental Protocols

The environmental fate of this compound has been assessed through a series of standardized laboratory and field studies, largely following the guidelines established by the Organisation for Economic Co-operation and Development (OECD). While the specific, detailed protocols for the studies on this compound are not publicly available, the following sections describe the general methodologies based on the relevant OECD guidelines.

Hydrolysis (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

General Protocol:

-

Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

-

A known concentration of radiolabelled or non-labelled this compound is added to the buffer solutions.

-

The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Samples are taken at various time intervals and analyzed for the concentration of the parent compound and its hydrolysis products, primarily Halauxifen-acid.

-

The rate of hydrolysis and the half-life (DT₅₀) are calculated.

Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic and anaerobic conditions.

General Protocol:

-

Representative soil samples are collected and characterized (e.g., texture, pH, organic carbon content).

-

The soil is sieved and brought to a specific moisture content.

-

Radiolabelled this compound is applied to the soil samples.

-

For aerobic studies, the soil is incubated in a system that allows for the continuous flow of air. For anaerobic studies, the soil is flooded and purged with an inert gas to establish anaerobic conditions.

-

The systems are incubated in the dark at a constant temperature.

-

Evolved ¹⁴CO₂ is trapped to quantify mineralization.

-

Soil samples are collected at various time intervals, extracted with appropriate solvents, and analyzed by methods such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to determine the concentrations of this compound and its metabolites.

-

Degradation rates (DT₅₀) and the formation and decline of metabolites are calculated.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (based on OECD Guideline 308)

Objective: To determine the rate and route of degradation of this compound in a water-sediment system.

General Protocol:

-

Water and sediment samples are collected from a natural source and characterized.

-

Test systems are prepared with a layer of sediment and an overlying water column.

-

Radiolabelled this compound is applied to the water phase.

-

For aerobic studies, the water is gently aerated. For anaerobic studies, the system is purged with an inert gas.

-

The systems are incubated in the dark at a constant temperature.

-

At various time intervals, the water and sediment phases are separated and analyzed for the parent compound and its metabolites using techniques like LC-MS/MS.

-

The degradation rate in the total system and the partitioning between water and sediment are determined.

Conclusion

The environmental degradation of this compound is a multifaceted process initiated by the rapid hydrolysis of the parent ester to its more persistent acid metabolite, Halauxifen-acid. Subsequent degradation is primarily driven by microbial activity in soil and aquatic sediments, with photolysis also contributing to its dissipation in water. While this compound and its primary metabolite have the potential for mobility in soil, field data suggest limited leaching. A thorough understanding of these degradation pathways and the factors that influence them is paramount for the responsible management and risk assessment of this herbicide.

References

The Toxicological and Ecotoxicological Profile of Halauxifen-methyl: A Technical Guide

An in-depth examination of the toxicological and ecotoxicological properties of the synthetic auxin herbicide, Halauxifen-methyl, and its primary metabolite, Halauxifen-acid. This guide is intended for researchers, scientists, and professionals in drug development and environmental science.

Executive Summary

This compound is a post-emergent herbicide belonging to the arylpicolinate chemical class, a newer generation of synthetic auxins.[1] It functions by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[1][2] A critical aspect of its biological activity is its rapid and extensive conversion to its acid metabolite, Halauxifen (also referred to as XDE-729 acid), both in target plants and within animal systems and the environment.[1][3][4] Consequently, toxicological and ecotoxicological assessments must consider the distinct profiles of both the parent methyl ester and its acid metabolite. This guide provides a comprehensive overview of the current data, summarizing key toxicity endpoints, detailing experimental methodologies, and visualizing relevant biological and procedural pathways.

Mechanism of Action

As a synthetic auxin, this compound's herbicidal activity is initiated by its binding to auxin receptors, primarily the F-box protein TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box). This binding event promotes the formation of an SCF-TIR1/AFB ubiquitin ligase complex. This complex then targets Aux/IAA transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the de-repression of Auxin Response Factors (ARFs), which in turn modulate the expression of auxin-responsive genes. The resulting over-stimulation and deregulation of these genes disrupt normal plant growth processes, causing symptoms like epinasty, tissue malformation, and ultimately, plant death.[5][6][7]

Mammalian Toxicology

Toxicological evaluations reveal that this compound and its acid metabolite exhibit low acute toxicity via oral and dermal routes.[1][8] Following oral administration, this compound is rapidly and almost completely hydrolyzed to Halauxifen-acid in the liver before entering systemic circulation.[3][9] This results in pre-systemic exposure of the liver to the parent compound, while systemic exposure for other organs is predominantly to the acid metabolite.[3][9] Interestingly, the two compounds display different target organ toxicities in repeat-dose studies: the liver is the target organ for this compound, while the kidney is the target for Halauxifen-acid.[3][10] Neither compound is considered a skin irritant or sensitizer, and they are not classified as carcinogenic.[1][5]

Quantitative Mammalian Toxicity Data

The following tables summarize the key acute and chronic toxicity endpoints for this compound and its primary metabolite, Halauxifen-acid.

Table 1: Acute Mammalian Toxicity of this compound

| Test Type | Species | Endpoint | Value (mg/kg bw) | Classification |

|---|---|---|---|---|

| Acute Oral | Rat | LD50 | >5000 | Low Toxicity |

| Acute Dermal | Rat | LD50 | >5000 | Low Toxicity |

| Skin Irritation | Rabbit | - | Not an irritant | - |

| Eye Irritation | Rabbit | - | Non-irritating | - |

| Skin Sensitization | Mouse | - | Not a sensitizer | - |

Table 2: Acute Mammalian Toxicity of Halauxifen-acid

| Test Type | Species | Endpoint | Value (mg/kg bw) | Classification |

|---|---|---|---|---|

| Acute Oral | Rat | LD50 | >5000 | Low Toxicity |

| Acute Dermal | Rat | LD50 | >5000 | Low Toxicity |

| Skin Irritation | Rabbit | - | Not an irritant | - |

| Eye Irritation | Rabbit | - | Slightly irritating | - |

| Skin Sensitization | Mouse | - | Not a sensitizer | - |

Table 3: Chronic Mammalian Toxicity and No-Observed-Adverse-Effect-Levels (NOAEL)

| Compound | Species | Study Duration | Endpoint (Target Organ) | NOAEL (mg/kg bw/day) |

|---|---|---|---|---|

| This compound | Rat | 90-day Oral | Increased Cyp1a1 expression (Liver) | 10 |

| Halauxifen-acid | Rat | Chronic Oral | Kidney Effects | 20.3 |

(Data sourced from references 1, 4, 6, 26, 33)

Experimental Protocols: Mammalian Toxicity

The mammalian toxicity data presented were generated following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Following OECD Guideline 401/423):

-

Principle: To determine the short-term toxicity of a substance when administered in a single oral dose. The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a minimum number of animals.

-

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females, as they are often slightly more sensitive) are used.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered as a single dose by gavage using a stomach tube. The substance is usually dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is administered to a group of three animals.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

-

The outcome of the first group determines the subsequent step: if mortality occurs, the dose is lowered for the next group; if no mortality occurs, a higher dose may be tested.

-

At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

-

Endpoint: The LD50 (Median Lethal Dose), the statistically estimated dose that would be fatal to 50% of the test animals, is determined. For this compound and its acid, testing up to the limit dose of 5000 mg/kg produced no mortality.

Ecotoxicology

The environmental risk assessment of this compound indicates a low risk to most non-target terrestrial and aquatic animals, including birds, bees, earthworms, fish, and aquatic invertebrates.[11][12] However, as a herbicide, it poses a significant risk to non-target terrestrial and aquatic vascular plants.[11][13]

Environmental Fate

-

Hydrolysis: this compound is relatively stable in acidic and neutral aqueous solutions but hydrolyzes rapidly under mildly basic conditions (pH 9).[1]

-

Photolysis: Aqueous photolysis is a major route of degradation, with a half-life of less than 10 minutes in laboratory conditions.[1]

-

Biodegradation: In soil, this compound degrades rapidly to Halauxifen-acid, with typical DT50 (time to 50% dissipation) values of around 1.5 days. The resulting acid metabolite also degrades, with a DT50 of approximately 14 days.[4]

Quantitative Ecotoxicology Data

Table 4: Avian Toxicity of this compound

| Test Type | Species | Endpoint | Value (mg/kg bw) | Classification |

|---|---|---|---|---|

| Acute Oral | Bobwhite Quail (Colinus virginianus) | LD50 | >2250 | Practically Non-toxic |

| Dietary | Bobwhite Quail (Colinus virginianus) | LC50 (5-day) | >6000 ppm | Practically Non-toxic |

| Dietary | Mallard Duck (Anas platyrhynchos) | LC50 (5-day) | >6000 ppm | Practically Non-toxic |

| Reproduction | Bobwhite Quail (Colinus virginianus) | NOEC | 403 ppm | - |

| Reproduction | Mallard Duck (Anas platyrhynchos) | NOEC | 1040 ppm | - |

Table 5: Aquatic Toxicity of this compound

| Organism Group | Species | Test Duration | Endpoint | Value (mg/L) | Classification |

|---|---|---|---|---|---|

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hour | LC50 | >1.0 | Moderately Toxic |

| Aquatic Invertebrate | Daphnia magna | 48-hour | EC50 | 2.12 | Moderately Toxic |

| Aquatic Invertebrate (Chronic) | Daphnia magna | 21-day | NOEC | 0.114 | - |

| Algae | Green Algae (Pseudokirchneriella subcapitata) | 72-hour | ErC50 | >1.0 | Moderately Toxic |

| Aquatic Plant | Duckweed (Lemna gibba) | 7-day | EC50 | 3.58 | Moderately Toxic |

| Aquatic Plant | Eurasian watermilfoil (Myriophyllum spicatum) | 14-day | EC50 | 0.000149 | Very Highly Toxic |

Table 6: Non-Target Insect Toxicity of this compound

| Test Type | Species | Endpoint | Value (µ g/bee ) | Classification |

|---|---|---|---|---|

| Acute Contact | Honey Bee (Apis mellifera) | LD50 | >39.24 | Practically Non-toxic |

| Acute Oral | Honey Bee (Apis mellifera) | LD50 | 43.2 | Practically Non-toxic |

(Data sourced from references 1, 7, 27, 31, 33)

Experimental Protocols: Ecotoxicology

Ecotoxicological studies are performed according to standardized guidelines to ensure data quality and comparability.

Fish, Acute Toxicity Test (Following OECD Guideline 203):

-

Principle: To determine the concentration of a substance that is lethal to 50% of the test fish over a short exposure period.

-

Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Procedure:

-

Fish are acclimated to laboratory conditions.

-

Groups of fish (at least 7 per group) are exposed to at least five geometrically spaced concentrations of the test substance in water. A control group is maintained in clean water.

-

The exposure period is typically 96 hours.

-

Mortality and any sub-lethal effects (e.g., loss of equilibrium, respiratory changes) are recorded at 24, 48, 72, and 96 hours.

-

Water quality parameters (pH, dissolved oxygen, temperature) are monitored throughout the test.

-

-

Endpoint: The LC50 (Median Lethal Concentration) at 96 hours is calculated using statistical methods.

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. oecd.org [oecd.org]

- 4. Test No. 202: Daphnia sp. Acute Immobilisation Test | OECD [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. shop.fera.co.uk [shop.fera.co.uk]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. corteva.com [corteva.com]

- 9. This compound (Ref: DE-729) [sitem.herts.ac.uk]

- 10. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 11. Acute toxicity of injected drugs and substances in fish [protocols.io]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. mda.state.mn.us [mda.state.mn.us]

The Molecular Takedown: An In-depth Technical Guide to the Mode of Action of Arylpicolinate Herbicides

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Arylpicolinate herbicides represent a distinct chemical class within the synthetic auxin family, renowned for their high efficacy at low application rates and their utility in managing herbicide-resistant weeds. This technical guide provides a comprehensive examination of the molecular mode of action of arylpicolinate herbicides. We delve into the core signaling pathway, detailing the specific interactions with the auxin co-receptor complex and the subsequent downstream effects that lead to plant mortality. This guide summarizes key quantitative data on receptor binding affinities and dose-response relationships, presents detailed experimental protocols for foundational research in this area, and utilizes visualizations to elucidate complex biological processes.

Core Signaling Pathway: Hijacking the Plant's Growth Machinery

The primary mode of action of arylpicolinate herbicides is the overstimulation of the natural auxin signaling pathway, leading to uncontrolled and disorganized growth, and ultimately, plant death.[1][2][3] This process is initiated by the binding of the herbicide to a specific auxin co-receptor complex.

1.1. The TIR1/AFB Co-Receptor Complex: The Lock

At the heart of auxin perception are the F-box proteins of the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) family, which function as auxin co-receptors.[2] These proteins are a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[2][4]

1.2. Arylpicolinates as the High-Affinity Key

Arylpicolinate herbicides, like the natural auxin indole-3-acetic acid (IAA), act as a "molecular glue".[4] They bind to a pocket on the TIR1/AFB protein, which in turn stabilizes the interaction between the TIR1/AFB protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.[2] This forms a ternary complex: TIR1/AFB-arylpicolinate-Aux/IAA.

A key differentiator for arylpicolinate herbicides is their unique binding affinity for specific members of the TIR1/AFB family. Research has shown that arylpicolinates, such as florpyrauxifen-benzyl (Rinskor™ active) and halauxifen-methyl (Arylex™ active), exhibit a strong binding preference for the AFB5 receptor.[5][6][7] This specificity is distinct from other synthetic auxin classes and contributes to the unique herbicidal activity of arylpicolinates.[5][6]

1.3. Ubiquitination and Degradation of Aux/IAA Repressors

The formation of the stable ternary complex allows the SCF E3 ubiquitin ligase to polyubiquitinate the Aux/IAA repressor protein.[2][4] This polyubiquitin tag marks the Aux/IAA protein for degradation by the 26S proteasome.[2]

1.4. Activation of Auxin Response Factors (ARFs) and Gene Expression

In the absence of auxin, Aux/IAA proteins are bound to Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. This binding represses the activity of ARFs.[2][4] The degradation of Aux/IAA repressors releases the ARFs, allowing them to activate the transcription of a wide array of early auxin-responsive genes.[2][4]

1.5. Downstream Physiological Effects: A Cascade to Mortality

The massive, uncontrolled expression of auxin-responsive genes leads to a cascade of physiological disruptions, including:

-

Ethylene Biosynthesis: The upregulation of genes encoding 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in ethylene production.[8][9]

-

Abscisic Acid (ABA) Accumulation: A significant increase in the biosynthesis of ABA, a plant hormone involved in stress responses and senescence. This is considered a primary driver of the observed cell death.[8][9]

-

Uncontrolled Cell Division and Elongation: Leading to epinasty (twisting and curling of leaves and stems), tissue swelling, and eventual cessation of growth.[10][11]

-

General Metabolic Disruption: Including the downregulation of genes related to photosynthesis.[9]

The culmination of these events is the death of the susceptible plant.

Quantitative Data

The efficacy and selectivity of arylpicolinate herbicides are rooted in their specific binding affinities to the TIR1/AFB co-receptors.

Table 1: Binding Affinities (KD, µM) of Auxins to TIR1/AFB Receptors

| Compound | TIR1 | AFB2 | AFB5 |

| IAA (Natural Auxin) | 0.13 | 0.21 | 0.45 |

| Picloram | >100 | >100 | 1.8 |

| Fluroxypyr | 1.2 | 1.1 | 1.0 |

| 2,4-D | 1.5 | 2.0 | 3.3 |

| Dicamba | 35 | 56 | 40 |

| Data adapted from Perry et al., 2022. Lower KD values indicate higher binding affinity. |

Table 2: Herbicide Dose Response (GR50, g ai ha-1) in Arabidopsis thaliana

| Herbicide | Wild Type | afb5 Mutant | Resistance Ratio |

| Florpyrauxifen | 1.5 | 15 | 10 |

| Halauxifen | 2 | 15 | 7.5 |

| GR50: Herbicide dose causing 50% growth reduction. Data adapted from Perry et al., 2022. |

Experimental Protocols

Receptor-Ligand Binding Assay: Surface Plasmon Resonance (SPR)

This protocol outlines the general steps for quantifying the binding affinity of arylpicolinate herbicides to purified TIR1/AFB receptors using SPR.

Methodology:

-

Protein Expression and Purification:

-

Express and purify recombinant TIR1/AFB proteins (e.g., in an insect cell system).

-

-

Chip Preparation:

-

Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

-

Immobilize the purified TIR1/AFB protein to the chip surface via amine coupling in 10 mM sodium acetate buffer, pH 5.0.

-

Block remaining active sites with 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Analysis:

-

Use a running buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Inject a series of concentrations of the arylpicolinate herbicide (analyte) over the chip surface.

-

Monitor the association and dissociation phases in real-time.

-

-

Regeneration:

-

After each analyte injection, regenerate the chip surface with a pulse of a mild acidic solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Gene Expression Analysis: RNA-Seq

This protocol provides a general workflow for analyzing changes in gene expression in response to arylpicolinate herbicide treatment using RNA sequencing.

Methodology:

-

Plant Treatment and Tissue Collection:

-

Grow susceptible plants to a specified developmental stage.

-

Treat plants with the arylpicolinate herbicide at a defined concentration.

-

Collect tissue samples at various time points post-treatment (e.g., 1, 6, 24, 48 hours) and from untreated control plants.

-

Immediately freeze tissue in liquid nitrogen and store at -80°C.

-

-

RNA Extraction and Library Preparation:

-

Extract total RNA from the collected tissue samples using a suitable kit.

-

Assess RNA quality and quantity.

-

Prepare RNA-seq libraries from high-quality RNA samples.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Map the reads to a reference genome or perform de novo transcriptome assembly.

-

Quantify gene expression levels.

-

Identify differentially expressed genes (DEGs) between treated and control samples.

-

Perform functional annotation and pathway analysis of DEGs.

-

-

Validation (Optional but Recommended):

-

Validate the expression of key DEGs using quantitative real-time PCR (qRT-PCR).

-

Conclusion

The mode of action of arylpicolinate herbicides is a well-defined process centered on the targeted degradation of Aux/IAA transcriptional repressors. Their high affinity and specificity for the AFB5 co-receptor distinguish them from other synthetic auxins and underpin their potent herbicidal activity. The resulting deregulation of auxin-responsive genes triggers a fatal cascade of physiological events, primarily driven by the accumulation of ethylene and abscisic acid. A thorough understanding of this molecular mechanism is crucial for the development of new herbicidal molecules and for the effective management of herbicide resistance in agricultural systems.

References

- 1. Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration [warwick.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Initial Efficacy of Halauxifen-Methyl: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial efficacy studies of halauxifen-methyl, a synthetic auxin herbicide belonging to the arylpicolinate chemical class. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of its herbicidal activity, mode of action, and performance under various field conditions.

Core Efficacy and Spectrum of Activity

This compound, commercially known as Arylex™ active, is a post-emergence herbicide that provides control of a wide spectrum of broadleaf weeds, including those that have developed resistance to other herbicide modes of action, such as acetolactate synthase (ALS) inhibitors and glyphosate.[1] It is primarily used in cereal crops like wheat and barley, and also as a pre-plant burndown herbicide before planting corn, cotton, and soybean.[2][3][4]

The active ingredient is effective at low use rates, typically ranging from 5 to 10 grams of active ingredient per hectare.[5] It demonstrates robust and consistent weed control across variable weather conditions, including cooler temperatures, offering flexibility in application timing.[6]

Efficacy on Key Weed Species

Initial studies have demonstrated the efficacy of this compound, both alone and in tank mixtures, against several economically important broadleaf weeds.

Table 1: Efficacy of this compound (Alone) on Various Weed Species

| Weed Species | Common Name | Efficacy (%) | Application Rate (g ae/ha) | Days After Treatment (DAT) | Reference |

| Erigeron canadensis | Glyphosate-Resistant Horseweed | 81 | 5 | Not Specified | [7] |

| Erigeron canadensis | Glyphosate-Resistant Horseweed | 90 | Not Specified | 35 | [5][8] |

| Ambrosia artemisiifolia | Common Ragweed | 93 | Not Specified | 35 | [5][8] |

| Ambrosia trifida | Giant Ragweed | 73 | Not Specified | 21 | [5][8] |

| Amaranthus retroflexus | Redroot Pigweed | 62 | Not Specified | 21 | [8] |

| Lamium amplexicaule | Henbit | 90 | Not Specified | Not Specified | [5] |

| Lamium purpureum | Purple Deadnettle | 99 | Not Specified | Not Specified | [5] |

| Oenothera laciniata | Cutleaf Evening Primrose | 4 | Not Specified | Not Specified | [5] |

Table 2: Efficacy of this compound in Tank-Mixtures on Various Weed Species

| Weed Species | Common Name | Tank-Mix Partner(s) | Efficacy (%) | Days After Treatment (DAT) | Reference |

| Erigeron canadensis | Glyphosate-Resistant Horseweed | 2,4-D, Dicamba, Glyphosate | 87 - 97 | 35 | [5][8] |

| Ambrosia artemisiifolia | Common Ragweed | 2,4-D, Dicamba, Glyphosate | 91 - 97 | 35 | [5][8] |

| Ambrosia trifida | Giant Ragweed | 2,4-D, Dicamba, Glyphosate | 86 - 98 | 21 | [5][8] |

| Amaranthus retroflexus | Redroot Pigweed | Dicamba, 2,4-D, Glyphosate | 89 - 98 | 21 | [8] |

| Papaver rhoeas | Corn Poppy | Florasulam | >97 | Not Specified | [6] |

| Centaurea cyanus | Cornflower | Florasulam | >80 | Not Specified | [6] |

Mode of Action: A Synthetic Auxin

This compound is classified as a Group 4 herbicide (HRAC Group O), acting as a synthetic auxin.[2][9] Its mode of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal plant growth processes.[2][10][11]

Key physiological effects include:

-

Binding to Auxin Receptors: this compound binds to specific auxin receptors in plant cells, with studies suggesting a preferential binding to the AFB5 receptor.[11]

-

Disruption of Gene Expression: This binding leads to the over-stimulation and deregulation of auxin-regulated genes.[9][12]

-

Hormonal Imbalance: The herbicide disrupts IAA homeostasis and stimulates the overproduction of ethylene and abscisic acid (ABA).[11] This is achieved by inducing the overexpression of genes encoding for 1-aminocyclopropane-1-carboxylate synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED), key enzymes in ethylene and ABA biosynthesis, respectively.[11]

-

Uncontrolled Growth and Senescence: The hormonal imbalance results in uncontrolled and disorganized cell division and elongation, leading to symptoms such as epinasty (twisting of stems and leaves), stunting, and ultimately, plant senescence and death.[2][10][11]

The herbicide is rapidly absorbed by the leaves and roots and is translocated systemically throughout the plant via the xylem and phloem, accumulating in the meristematic tissues where it exerts its primary effects.[13][12]

Experimental Protocols

The initial efficacy studies of this compound were conducted using standardized field and greenhouse trial methodologies to ensure the reliability of the data.

Field Trial Protocol for Pre-Plant Burndown Efficacy

-

Experimental Design: Field experiments were typically conducted in a randomized complete block design with three to four replications.[6][14]

-

Plot Size: Minimum plot sizes were often in the range of 2 x 6 meters.[6]

-

Locations: Studies were conducted across multiple locations to account for variability in environmental conditions and weed populations.[8]

-

Herbicide Application: Herbicides were applied post-emergence to actively growing weeds using precision small-plot sprayers calibrated to deliver a specific volume of spray solution, commonly between 150 to 250 L/ha.[6]

-

Treatments: Treatments included this compound applied alone at various rates and in tank-mixtures with other herbicides such as 2,4-D, dicamba, and glyphosate.[5][8] A weedy check (untreated control) was included for comparison.[14]

-

Data Collection: Weed control was visually assessed at multiple intervals after treatment, such as 14, 21, and 35 days after treatment (DAT).[5][8] Efficacy was rated on a scale of 0% (no control) to 100% (complete control).

-

Soybean Phytotoxicity: In studies evaluating pre-plant applications, soybean phytotoxicity was assessed visually after planting at various intervals, such as 14 and 21 days after planting.[3]

Greenhouse Trial Protocol for Soil Moisture Impact

-

Experimental Design: Greenhouse trials were set up in a randomized complete block design with four replications.[6]

-

Plant Material: Uniformly sized weed seedlings (e.g., Papaver rhoeas and Centaurea cyanus) were grown in pots filled with a standardized soil mix.[6]

-

Soil Moisture Regimes: Two distinct soil moisture levels were maintained throughout the experiment: 70-80% of soil capacity and 30-40% of soil capacity.[6]

-

Herbicide Application: this compound + florasulam was applied to the plants at the specified growth stage.

-

Data Collection: Weed control was assessed visually at set intervals after application to determine the impact of soil moisture on herbicide efficacy.

Crop Safety

Initial studies have also evaluated the safety of this compound on subsequent crops, particularly soybean, when used as a pre-plant burndown herbicide.

-

Soybean Phytotoxicity: Some studies observed minor, transient phytotoxicity (1-15%) on soybean unifoliates when this compound was applied at 0, 7, and 14 days before planting.[3] However, the soybean plants quickly recovered, and there was no significant impact on soybean stand or grain yield.[3] In some instances, no phytotoxicity was observed at any pre-plant interval.[3]

Conclusion

The initial efficacy studies of this compound demonstrate its potential as a valuable tool for the post-emergence control of a broad spectrum of broadleaf weeds in various cropping systems. Its unique mode of action as a synthetic auxin, coupled with its effectiveness at low use rates and activity in diverse environmental conditions, makes it an important option for managing herbicide-resistant weed populations. Further research will continue to refine its use recommendations and explore its utility in other agricultural applications.

References

- 1. Broadleaf Weed Control in Multiple Crops | Arylex Active Herbicide [corteva.com]

- 2. mda.state.mn.us [mda.state.mn.us]

- 3. "Efficacy of this compound for Management of Glyphosate-Resistant W" by Marcelo Zimmer [docs.lib.purdue.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Efficacy of this compound on Glyphosate-Resistant Horseweed (Erigeron canadensis) | Weed Science | Cambridge Core [cambridge.org]

- 8. Weed Control with this compound Applied Alone and in Mixtures with 2,4-D, Dicamba, and Glyphosate | Weed Technology | Cambridge Core [cambridge.org]

- 9. canada.ca [canada.ca]

- 10. chemicalwarehouse.com [chemicalwarehouse.com]

- 11. Mode of Action of a Novel Synthetic Auxin Herbicide this compound [mdpi.com]

- 12. apvma.gov.au [apvma.gov.au]

- 13. corteva.com [corteva.com]

- 14. journalijpss.com [journalijpss.com]

Halauxifen-Methyl: A Technical Guide to its Core Properties and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halauxifen-methyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical class.[1][2] It is a post-emergence herbicide used for the control of a wide spectrum of broadleaf weeds in various crops, including cereals like wheat and barley.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, metabolic pathways, and efficacy. Detailed experimental protocols are provided to facilitate further research and development.

Chemical and Physical Properties

This compound is the methyl ester of halauxifen. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate | [5] |

| CAS Number | 943831-98-9 | |

| Molecular Formula | C14H11Cl2FN2O3 | [5] |

| Molecular Weight | 345.15 g/mol | [1] |

| Physical State | White to off-white powder | [1] |

| Melting Point | 145.5°C | [1] |

| Boiling Point | Decomposes before boiling | [1] |

| Density | 1.5418 g/cm³ at 20.5°C | [1] |

| Water Solubility | 1.83 mg/L at 20°C (purified water) | [1] |

| Solubility in Organic Solvents (g/L at 20°C) | ||

| Methanol | 38.1 | [1] |

| Acetone | >250 | [1] |

| Xylene | 9.13 | [1] |

| 1,2-dichloroethane | 65.9 | [1] |

| Ethyl acetate | 129 | [1] |

| n-heptane | 0.0361 | [1] |

Mode of Action

This compound is a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[6] Its mode of action involves binding to auxin receptors, leading to a cascade of physiological and molecular events that ultimately result in the death of susceptible plants.

Signaling Pathway